5-amino-6-(D-ribitylamino)uracil

Overview

Description

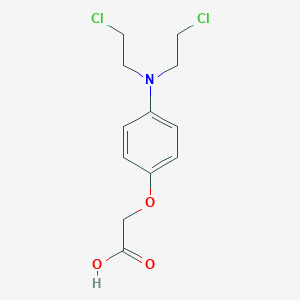

5-Amino-6-(D-ribitylamino)uracil is a modified nucleobase that could potentially bridge the gap between the RNA world and the DNA-protein world. The molecule is a derivative of uracil, which is one of the four nucleobases in RNA. The substitution at the C-5 and C-6 positions of uracil with various functional groups, including amino groups, suggests a prebiotic relevance and a possible role in the early stages of life's development on Earth .

Synthesis Analysis

The synthesis of 5-substituted uracils, such as 5-Amino-6-(D-ribitylamino)uracil, can occur under prebiotic conditions. Formaldehyde can add to uracil at the C-5 position to produce 5-hydroxymethyluracil, which can further react with nucleophiles like ammonia to yield 5-substituted uracils. These reactions are believed to be robust enough to have occurred on the primitive Earth if uracil was present, leading to a variety of substituted uracils .

Molecular Structure Analysis

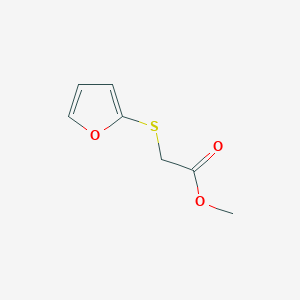

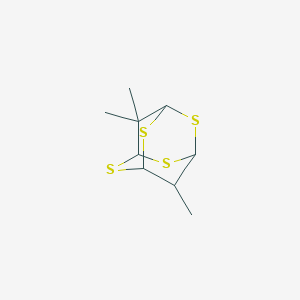

The molecular structure of 5-Amino-6-(D-ribitylamino)uracil includes an amino group at the C-5 position and a D-ribitylamino group at the C-6 position. This structure is significant because it incorporates elements that are found in both RNA and proteins, suggesting that such molecules could have played a role in the transition from RNA-based life to life involving DNA and proteins .

Chemical Reactions Analysis

The amino group in position 6 of uracil can undergo substitution reactions. For instance, hydroxylamine and phenylhydrazine can substitute the amino group at the C-6 position of 5-R-uracils (where R can be a hydrogen or a nitroso group), leading to various products. These products include 6-hydroxyaminouracil and 5,6-dihydroxydiiminouracil, which can be further oxidized into different pyrimidine N-oxides . These reactions demonstrate the chemical versatility and reactivity of substituted uracils, which could have implications for prebiotic chemistry and the evolution of early biomolecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Amino-6-(D-ribitylamino)uracil are not detailed in the provided papers, the general properties of substituted uracils can be inferred. Substituted uracils like 5-Amino-6-(D-ribitylamino)uracil are likely to have altered hydrogen bonding capabilities compared to uracil, affecting their base-pairing properties and stability in nucleic acid structures. The presence of additional functional groups may also influence their solubility, reactivity, and interactions with other biomolecules .

Scientific Research Applications

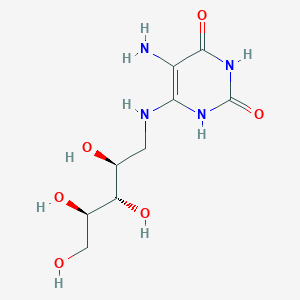

Riboflavin Synthesis : 5-amino-6-(ribitylamino)uracil is involved in the biochemical synthesis of riboflavin (vitamin B2). This process involves a complex transformation where two molecules of 6,7-dimethyl-8-ribityllumazine react to form riboflavin and 5-amino-6-(ribitylamino)uracil. The study by Breugst, Eschenmoser, and Houk (2013) explores different mechanistic pathways of this transformation, including nucleophilic catalysis and hydride transfer, using density functional theory (Breugst, Eschenmoser, & Houk, 2013).

Substitution Reactions : Yavolovskii and Ivanov (2004) demonstrated the possibility of substituting amino groups in position 6 of 5-R-uracils (R = H, NO) by hydroxylamine and phenylhydrazine, leading to various substituted uracil derivatives. This highlights the reactivity and potential for chemical modifications of 5-amino-6-(D-ribitylamino)uracil (Yavolovskii & Ivanov, 2004).

Synthesis of Heterocyclic Compounds : Prajapati, Gohain, and Thakur (2006) reported the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives starting from 6-[(dimethylamino)methylene]amino uracil. This research demonstrates the use of 5-amino-6-(D-ribitylamino)uracil derivatives in the synthesis of biologically significant compounds (Prajapati, Gohain, & Thakur, 2006).

Prebiotic Chemistry : Robertson and Miller (1995) explored the prebiotic synthesis of 5-substituted uracils, which is relevant to understanding the origins of life. Their study shows that formaldehyde can add to uracil to produce various substituted uracils, including those with amino groups, under prebiotic conditions. This research provides insight into the chemical evolution of nucleobases (Robertson & Miller, 1995).

Enzyme Inhibition : Langen et al. (1967) investigated the inhibitory action of 6-aminothymine and derivatives of 6-aminouracil on thymidine phosphorylase. Their findings are significant for understanding the biochemical interactions and potential therapeutic applications of these compounds (Langen, Etzold, Bärwolff, & Preussel, 1967).

Excited State Dynamics : Banyasz et al. (2008) studied the excited state deactivation of two amino-substituted uracils, including 6-aminouracil, in aqueous solution. This research is relevant to understanding the photophysical properties of these compounds (Banyasz, Gustavsson, Keszei, Improta, & Markovitsi, 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQZIXVJVUPORE-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937742 | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

5-amino-6-(D-ribitylamino)uracil | |

CAS RN |

17014-74-3 | |

| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-6-ribitylamino uracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)